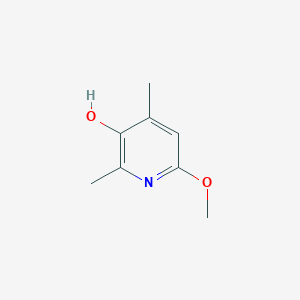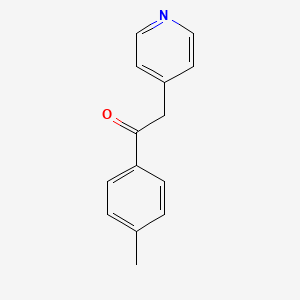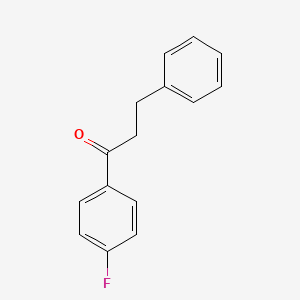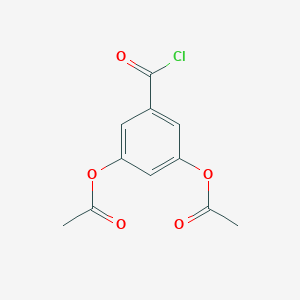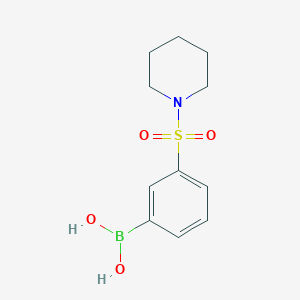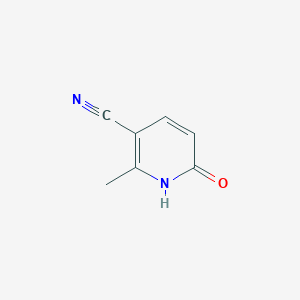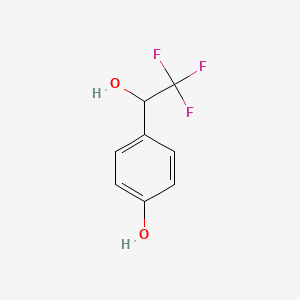
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Übersicht
Beschreibung
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , also known by its chemical formula C~8~H~5~F~6~O~2~ , is a synthetic compound with intriguing properties. It combines a phenolic ring structure with a trifluoromethyl group and a hydroxyethyl moiety. The presence of fluorine atoms in its structure contributes to its unique reactivity and potential applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group and the hydroxyethyl substituent. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic addition reactions. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol consists of a phenolic ring (phenol) attached to a trifluoromethyl group (-CF~3~) and a hydroxyethyl group (-CH~2~CH~2~OH). The spatial arrangement of these functional groups influences its chemical behavior, solubility, and interactions with other molecules .
Chemical Reactions Analysis
- Arylation Reactions : The phenolic ring allows for electrophilic substitution reactions. Researchers have explored arylation reactions, where the phenol undergoes coupling with aryl halides or boronic acids. These reactions yield derivatives with modified aromatic rings .
- Hydroxylation Reactions : The hydroxyethyl group provides a site for further functionalization. Hydroxylation reactions can introduce additional hydroxyl groups or other substituents, expanding the compound’s chemical diversity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Regioselective Substitution of Phenols : A study demonstrated the potential of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in regioselective substitution reactions. Specifically, phenols did not react directly with trifluoroacetaldehyde ethyl hemiacetal without a catalyst. The presence of anhydrous potassium carbonate, however, facilitated the reaction, predominantly yielding the p-substituted product, 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. This highlights its significance in selective synthesis processes (Y. Gong, Katsuya Kato, H. Kimoto, 2001).
Material Science Applications
- Development of Fluorinated Polyimides : Research into the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines showcased the application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol derivatives. These materials exhibited outstanding mechanical properties, thermal stability, low dielectric constants, and high optical transparency, suitable for advanced material applications (Liming Tao et al., 2009).
Photostability and Electronic Applications
- Influence on Photostability : Another study investigated the removal of phenolic hydroxyl groups in lignin model compounds, including derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, and its effect on photostability. The study found that removing these groups significantly inhibited yellowing, suggesting applications in improving the photostability of materials (T. Hu, G. Cairns, B. James, 2000).
Advanced Synthesis and Chemical Characterization
- Cyclocondensation Reactions : The compound has been utilized in cyclocondensation reactions, demonstrating its versatility in chemical synthesis and the potential for creating novel organic compounds with varied applications (H. Bonacorso et al., 2003).
Electronic and Optical Materials
- Organic Light-Emitting Diodes (OLEDs) : A study on efficient OLEDs with low efficiency roll-off highlighted the use of derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as ancillary ligands in iridium emitters. This research indicates the potential of such compounds in enhancing the performance and efficiency of OLED devices (Yi Jin et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOXHSAQXFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461211 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | |
CAS RN |
246245-20-5 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

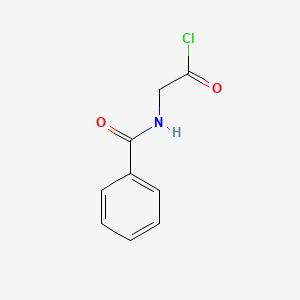
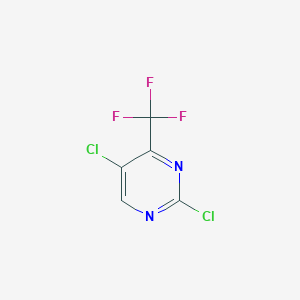
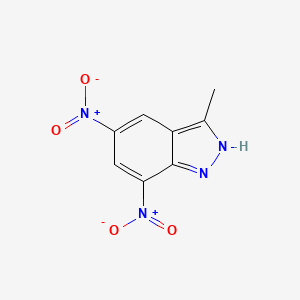
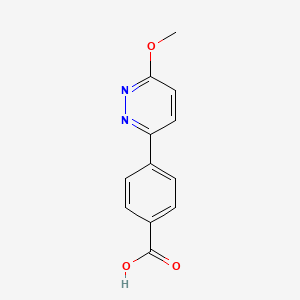
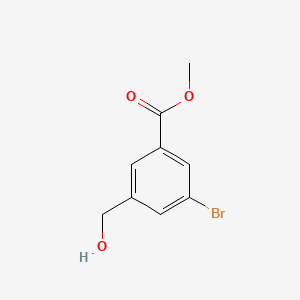
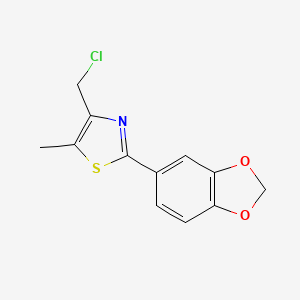
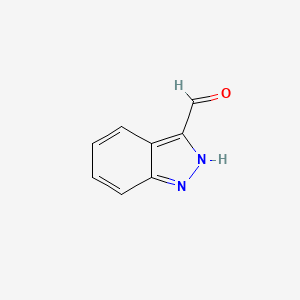
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
